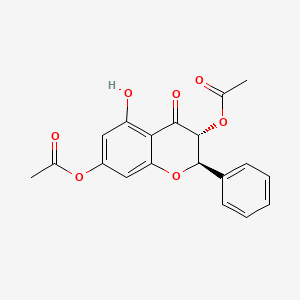
3,7-O-Diacetylpinobanksin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-O-Diacetylpinobanksin is a natural flavonoid compound with the chemical formula C19H16O7. It is commonly found in plants such as pine trees and rhododendrons. This compound is a colorless crystalline solid and is known for its various biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-O-Diacetylpinobanksin typically involves the acetylation of pinobanksin. Pinobanksin is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield this compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize production costs .
化学反应分析
Types of Reactions
3,7-O-Diacetylpinobanksin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学研究应用
3,7-O-Diacetylpinobanksin has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics
作用机制
The mechanism of action of 3,7-O-Diacetylpinobanksin involves its interaction with various molecular targets and pathways. It has been found to inhibit Rho-associated coiled-coil kinase II (ROCK-II), which plays a role in neurodegenerative disorders. The compound exhibits inhibitory activity through binding to the active site of the enzyme, thereby preventing its function .
相似化合物的比较
Similar Compounds
Pinobanksin: The parent compound of 3,7-O-Diacetylpinobanksin.
Amentoflavone: Another flavonoid with similar biological activities.
2,3-Dehydrokievitone: A flavonoid with comparable inhibitory effects on ROCK-II.
Uniqueness
This compound is unique due to its specific acetylation at the 3 and 7 positions, which enhances its biological activity and stability compared to its parent compound, pinobanksin .
属性
IUPAC Name |
[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPBJCBJRYFGP-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl] ethyl carbonate](/img/new.no-structure.jpg)
